molecular formula C28H18 B14481029 1-Ethynyl-9,10-diphenylanthracene CAS No. 65921-62-2

1-Ethynyl-9,10-diphenylanthracene

Cat. No.: B14481029
CAS No.: 65921-62-2
M. Wt: 354.4 g/mol
InChI Key: MODAETKWQRGIHI-UHFFFAOYSA-N
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Description

1-Ethynyl-9,10-diphenylanthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest due to its unique photophysical properties. This compound is characterized by its extended conjugated π-system, which contributes to its notable fluorescence and electronic properties. It is commonly used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

The synthesis of 1-Ethynyl-9,10-diphenylanthracene typically involves a multi-step process. One common method includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Ethynyl-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

    Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include a range of substituted anthracenes and their derivatives.

Scientific Research Applications

1-Ethynyl-9,10-diphenylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-9,10-diphenylanthracene primarily involves its ability to absorb and emit light. The compound’s extended conjugated π-system allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a property that is harnessed in various applications such as OLEDs and fluorescence-based assays . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.

Comparison with Similar Compounds

1-Ethynyl-9,10-diphenylanthracene can be compared with other anthracene derivatives:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct photophysical properties and make it particularly valuable in advanced optoelectronic applications.

Properties

CAS No.

65921-62-2

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

1-ethynyl-9,10-diphenylanthracene

InChI

InChI=1S/C28H18/c1-2-20-16-11-19-25-26(21-12-5-3-6-13-21)23-17-9-10-18-24(23)28(27(20)25)22-14-7-4-8-15-22/h1,3-19H

InChI Key

MODAETKWQRGIHI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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